molecular formula C16H16ClNO4S B2823642 Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate CAS No. 429650-59-9

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate

Cat. No.: B2823642
CAS No.: 429650-59-9
M. Wt: 353.82
InChI Key: MRDDFMINGDXBAV-UHFFFAOYSA-N
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Description

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate is a chemical compound with the molecular formula C16H16ClNO4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a methylphenyl group attached to a glycine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-methylaniline in the presence of a base, followed by the addition of methyl chloroacetate. The reaction is carried out under controlled conditions to ensure the formation of the desired product with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in studies involving proteases.

    Medicine: Explored for its therapeutic potential in treating diseases where enzyme inhibition is beneficial.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure, thereby preventing substrate binding and catalysis. This inhibition can affect various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycinate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl and sulfonyl groups makes it particularly effective as an enzyme inhibitor, distinguishing it from other similar compounds .

Properties

IUPAC Name

methyl 2-(N-(4-chlorophenyl)sulfonyl-4-methylanilino)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO4S/c1-12-3-7-14(8-4-12)18(11-16(19)22-2)23(20,21)15-9-5-13(17)6-10-15/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRDDFMINGDXBAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N(CC(=O)OC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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